3-Methyl-1-benzothiophen-5-amine
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Overview
Description
3-Methyl-1-benzothiophen-5-amine is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzothiophen-5-amine can be achieved through various methods. One common approach involves the reaction of 3-methylthiophene with an amine source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed amination reaction, where 3-methylthiophene is treated with an amine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzothiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1-benzothiophen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzothiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzothiophene: Lacks the amine group, leading to different chemical properties and reactivity.
1-Benzothiophen-5-amine: Similar structure but without the methyl group, affecting its chemical behavior and applications.
3-Methyl-2-benzothiophenamine: Positional isomer with different reactivity and properties.
Uniqueness
3-Methyl-1-benzothiophen-5-amine is unique due to the presence of both the methyl and amine groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-methyl-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H9NS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3 |
InChI Key |
OQGHIIIOEJLEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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